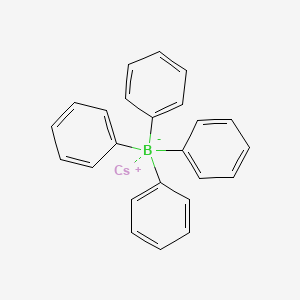

Cesium tetraphenylborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cesium;tetraphenylboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.Cs/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGHRMDIEUCTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BCs | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635532 | |

| Record name | Caesium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3087-82-9 | |

| Record name | Borate(1-), tetraphenyl-, cesium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3087-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caesium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cesium tetraphenylborate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Cesium Tetraphenylborate in Organic Solvents

Introduction

This compound (CsBPh₄) is an organoboron salt of significant interest across various scientific disciplines, from analytical and radiochemistry to pharmaceutical sciences.[1] Comprising a large cesium cation (Cs⁺) and an even larger, hydrophobic tetraphenylborate anion ([B(C₆H₅)₄]⁻), its physicochemical properties are unique.[1] While its extremely low solubility in aqueous solutions is a cornerstone of its application in the precipitation and removal of radioactive cesium-137 from nuclear waste streams, its contrasting high solubility in a range of organic solvents opens up a different realm of applications, particularly in drug development and chemical analysis.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of this compound in organic media. It delves into the fundamental principles governing its dissolution, collates available quantitative data, presents detailed experimental protocols for solubility determination, and explores its applications in the pharmaceutical sciences.

Chapter 1: The Physicochemical Basis of Solubility

The solubility of an ionic compound like this compound is governed by a delicate balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent molecules (solvation energy).

The Interplay of Lattice Energy and Solvation Energy

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The large size of both the cesium cation and the tetraphenylborate anion results in a relatively low lattice energy compared to salts with smaller ions. This is a key factor contributing to its solubility in organic solvents.

The Unique Characteristics of the Cesium Cation and Tetraphenylborate Anion

The tetraphenylborate anion is large, non-coordinating, and highly lipophilic due to the four phenyl rings.[3] This lipophilicity is a primary driver for its solubility in organic solvents. The cesium cation, being the largest stable alkali metal cation, has a low charge density, which also favors dissolution in less polar media compared to smaller alkali cations.

The Role of the Organic Solvent: A Deeper Dive into Solvent Properties

The principle of "like dissolves like" is central to understanding the solubility of this compound. The large, hydrophobic nature of the tetraphenylborate anion dictates its preference for organic solvents. Several solvent properties are critical:

-

Polarity and Dielectric Constant: While seemingly counterintuitive for a salt, highly polar aprotic solvents are particularly effective at dissolving this compound. Solvents with a high dielectric constant can effectively shield the charges of the ions from each other, reducing the electrostatic attraction between them and favoring dissociation.[4] However, the relationship is not always linear, as specific ion-solvent interactions can play a more dominant role.[5]

-

Dipole Moment: Solvents with a significant dipole moment can interact favorably with both the cation and the anion, contributing to the overall solvation energy.

-

Polarizability: The large, delocalized electron system of the phenyl rings in the tetraphenylborate anion makes it highly polarizable. It can, therefore, be effectively solvated by organic solvents that are also highly polarizable through London dispersion forces.

Thermodynamic Considerations: Gibbs Free Energy, Enthalpy, and Entropy of Dissolution

The dissolution process can be described by the change in Gibbs free energy (ΔG), which is a function of the changes in enthalpy (ΔH) and entropy (ΔS):

ΔG = ΔH - TΔS

For spontaneous dissolution, ΔG must be negative. The dissolution of this compound in organic solvents is typically an endothermic process (ΔH > 0), meaning it requires an input of energy to break the crystal lattice.[6] However, the dissolution process leads to a significant increase in the disorder of the system as the ions become solvated and dispersed in the solvent, resulting in a large positive entropy change (ΔS > 0).[6] This large positive entropy change is often the driving force for the dissolution of this compound in organic solvents, making the overall Gibbs free energy change favorable (negative).

The Gibbs free energy of transfer (ΔGt) from water to an organic solvent provides a quantitative measure of a salt's preference for the organic phase. For ions like tetraphenylborate, this value is significantly negative, indicating a strong thermodynamic preference for organic solvents over water.[7]

Chapter 2: Quantitative Solubility Profile

A Note on Data Availability

Comprehensive, systematically compiled quantitative solubility data for this compound across a wide range of organic solvents is sparse in the readily available literature. However, by examining the data for other alkali metal tetraphenylborates, particularly sodium and potassium salts, we can infer the solubility behavior of the cesium salt. The trends in solubility across different solvent types are expected to be similar, with the absolute values potentially differing due to the influence of the cation.

Table of Quantitative Solubility Data for Alkali Metal Tetraphenylborates in Various Organic Solvents

| Salt | Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 g solvent) |

| This compound | 1,2-Dichloroethane | 25 | 3.09 x 10⁻⁵ | ~0.0014 |

| Sodium Tetraphenylborate | Water | 25 | ~1.37 | 47 |

| Methanol | - | Soluble | - | |

| Ethanol | 25 | Soluble | - | |

| Acetone | - | Soluble | - | |

| N,N-Dimethylformamide | 25 | - | - | |

| Potassium Tetraphenylborate | Acetone | 25 | 0.171 | 1.21 |

| Acetonitrile | 25 | 0.078 | 0.45 | |

| Dimethylformamide (DMF) | 25 | 0.93 | - | |

| Dimethyl Sulfoxide (DMSO) | 25 | Highly Soluble | - |

Data for sodium and potassium salts are provided for comparative purposes to illustrate the general solubility trends of tetraphenylborate salts in organic solvents.

Factors Influencing Solubility

-

Temperature: The solubility of this compound generally increases with temperature. For instance, in aqueous solutions, its solubility increases approximately tenfold when the temperature is raised from 25°C to 65°C.[2] A similar trend is expected in organic solvents due to the endothermic nature of the dissolution process.

-

Presence of Other Ions: The presence of other electrolytes can influence the solubility of this compound through the common ion effect or by altering the activity coefficients of the ions in solution. In the context of its precipitation from aqueous solutions, the presence of excess sodium tetraphenylborate is used to minimize its solubility.[2]

Chapter 3: Experimental Determination of Solubility

The solubility of this compound in organic solvents can be accurately determined using established laboratory methods. The two most common techniques are the gravimetric method and UV-Visible spectrophotometry.

Experimental Protocol 1: Gravimetric Method

This method is a classical and direct approach to determining solubility.

Materials:

-

This compound, high purity

-

Organic solvent of interest, analytical grade

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Analytical balance

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: Transfer a precisely measured volume or mass of the clear, saturated supernatant to a pre-weighed container. Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried residue is achieved.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried residue. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Experimental Protocol 2: UV-Visible Spectrophotometry

This instrumental method is highly sensitive and is particularly useful for solutes that have a distinct chromophore, such as the tetraphenylborate anion.

Materials:

-

This compound, high purity

-

Organic solvent of interest, UV-grade

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Filtration apparatus or centrifuge

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the organic solvent of interest.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the tetraphenylborate anion. Plot a calibration curve of absorbance versus concentration.

-

Saturation and Equilibration: Prepare a saturated solution of this compound as described in steps 1 and 2 of the gravimetric method.

-

Sample Preparation: After phase separation (step 3 of the gravimetric method), take a small, accurately measured aliquot of the clear saturated solution and dilute it with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λ_max used for the calibration curve.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the solvent at the given temperature.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Chapter 4: Applications in Research and Drug Development

The high solubility of this compound in organic solvents, coupled with the lipophilic nature of the tetraphenylborate anion, makes it a valuable tool in pharmaceutical research and development.

This compound as a Lipophilic Salt Former for Active Pharmaceutical Ingredients (APIs)

Many active pharmaceutical ingredients (APIs) are basic compounds that are often formulated as hydrochloride salts to improve their aqueous solubility and stability. However, for certain delivery systems, such as lipid-based formulations, high lipophilicity is desired. By performing a salt metathesis reaction, the hydrochloride salt of a basic API can be converted to a tetraphenylborate salt.[8] This results in a significant increase in the lipophilicity of the API, making it more soluble in lipid-based excipients.[9][10] This approach can be used to:

-

Enhance the loading of an API in lipid-based drug delivery systems.[8]

-

Improve the oral bioavailability of poorly water-soluble drugs.[9][10]

-

Develop formulations for transdermal and other non-aqueous delivery routes.

Use as an Ion-Pairing Agent in Chromatographic Analysis of Pharmaceuticals

In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar or ionic compounds are often poorly retained on the nonpolar stationary phase. The tetraphenylborate anion can be used as an ion-pairing agent in the mobile phase.[5] It forms a neutral, hydrophobic ion pair with cationic analytes (such as basic drugs), which increases their retention on the C18 column, allowing for better separation and quantification.

Role in the Development of Ion-Selective Electrodes for Drug Analysis

The principle of selective ion partitioning between an aqueous phase and an organic membrane phase is the basis for ion-selective electrodes (ISEs). This compound can be incorporated into a polymeric membrane (e.g., PVC) to create an electrode that is selective for certain cationic drugs.[11] The response of the electrode is based on the distribution of the drug-tetraphenylborate ion pair within the membrane, which is dependent on the concentration of the drug in the sample. This allows for the rapid and direct measurement of drug concentrations in various matrices.

Lipophilic Salt Formation Diagram

Sources

- 1. Buy this compound | 3087-82-9 [smolecule.com]

- 2. osti.gov [osti.gov]

- 3. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 4. Liquid secondary ion mass spectrometric investigation of ion-pair precipitates of some ethoxylates with barium tetraphenylborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]

- 6. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sapub.org [sapub.org]

- 8. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cesium-selective membrane electrode based on a recently synthesized 16-membered macrocyclic diamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of Cesium Tetraphenylborate

Introduction

Cesium tetraphenylborate (CsTPB), an organoboron salt with the chemical formula C₂₄H₂₀BCs, is a compound of significant interest in both academic research and industrial applications.[1] Its remarkably low solubility in aqueous solutions has made it a cornerstone in the field of radioactive waste management, particularly for the selective precipitation and removal of the hazardous fission product Cesium-137 from high-level nuclear waste streams.[1] The efficacy of these processes, as well as the long-term storage and disposal of the resulting precipitate, are intrinsically linked to the thermal stability of CsTPB. This guide provides a comprehensive technical overview of the thermal properties of this compound, intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of its behavior under thermal stress.

This document moves beyond a simple recitation of facts, offering a synthesized narrative grounded in established analytical principles. We will explore the theoretical underpinnings of thermal stability, the practical methodologies for its characterization, and the anticipated decomposition pathways, drawing upon data from analogous compounds where specific information for CsTPB is not publicly available.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of CsTPB is essential before delving into its thermal behavior.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₀BCs | [2][3] |

| Molecular Weight | 452.13 g/mol | [3][4] |

| Appearance | White crystals or powder | [4] |

| Melting Point | >400 °C (decomposes) | [3][4] |

| Solubility | Low in water, soluble in organic solvents | [1] |

| Crystal Structure | Tetragonal, Space Group I-42m | [2] |

The high melting point of over 400 °C suggests a significant thermal stability, a desirable characteristic for its applications.[3][4] However, it is crucial to note that this value often represents the onset of decomposition rather than a true melting phenomenon.

Factors Influencing Thermal Stability

The thermal stability of this compound is not an intrinsic, immutable property but is influenced by a variety of external factors. Understanding these can be critical for its handling, processing, and storage. Based on studies of analogous alkali metal tetraphenylborates, the following factors are of primary importance:

-

Atmosphere: The composition of the surrounding atmosphere plays a pivotal role. In an inert atmosphere (e.g., nitrogen or argon), the decomposition is expected to proceed through pyrolysis. In contrast, an oxidizing atmosphere (e.g., air or oxygen) can lead to different, often more complex, decomposition pathways and potentially lower onset temperatures due to oxidative reactions.

-

Presence of Catalysts: The decomposition of sodium tetraphenylborate is known to be catalyzed by certain metal ions, such as copper(II). It is plausible that similar catalytic effects could influence the thermal stability of CsTPB.

-

pH: While more relevant to solution-state stability, the residual acidity or basicity of a solid sample could potentially impact its thermal decomposition characteristics.

-

Heating Rate: In dynamic thermal analysis techniques like TGA and DSC, the heating rate can affect the observed onset temperature of decomposition. Slower heating rates provide more time for the material to reach thermal equilibrium and may result in decomposition at lower temperatures.

Thermal Analysis of this compound: A Methodological Approach

The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Often, these are performed simultaneously (TGA-DSC) to obtain complementary information.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the onset temperature of decomposition and the quantitative mass loss associated with different decomposition steps.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides information on endothermic and exothermic processes, such as phase transitions (e.g., melting) and decomposition.[6]

Illustrative TGA-DSC Data for this compound

While specific, publicly available TGA-DSC curves for CsTPB are scarce, we can construct an illustrative dataset based on its known melting point and the behavior of analogous compounds. This table is intended to guide researchers on the expected thermal events.

| Temperature Range (°C) | Technique | Observed Event | Description |

| Ambient to ~400 | TGA | No significant mass loss | The compound is thermally stable in this range. |

| > 400 | TGA | Multi-step mass loss | Onset of thermal decomposition. |

| > 400 | DSC | Endothermic/Exothermic Peaks | Complex peaks corresponding to decomposition. |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the thermal analysis of this compound, adhering to best practices in the field.

Protocol 1: Simultaneous TGA-DSC Analysis

Objective: To determine the thermal stability, decomposition temperatures, and associated thermal events of this compound.

Materials and Equipment:

-

This compound powder

-

Simultaneous Thermal Analyzer (TGA-DSC)

-

High-purity nitrogen (or argon) and air gas cylinders

-

Alumina or platinum crucibles

-

Microbalance

Procedure:

-

Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature according to the manufacturer's specifications. For temperature calibration, use certified reference materials with known melting points or Curie points that bracket the expected temperature range of interest.[7]

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared crucible on the reference position.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[8]

-

-

TGA-DSC Measurement (Inert Atmosphere):

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[8]

-

Continuously record the sample mass and heat flow as a function of temperature.

-

-

TGA-DSC Measurement (Oxidizing Atmosphere):

-

Repeat steps 2-4, but use dry air as the purge gas instead of nitrogen.

-

-

Data Analysis:

-

Plot the TGA data as percent mass loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

-

Plot the DSC data as heat flow versus temperature. Identify and integrate any endothermic or exothermic peaks to determine the enthalpy changes associated with thermal events.

-

Compare the results from the inert and oxidizing atmospheres to assess the influence of oxygen on the decomposition mechanism.

-

Protocol 2: Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Materials and Equipment:

-

TGA instrument coupled to a Mass Spectrometer (TGA-MS)

-

Helium gas (for TGA purge and MS carrier gas)

-

This compound powder

Procedure:

-

Instrument Setup and Calibration:

-

Calibrate the TGA for mass and temperature as described in Protocol 1.

-

Calibrate and tune the mass spectrometer according to the manufacturer's instructions.

-

Ensure the heated transfer line between the TGA and MS is maintained at a temperature sufficient to prevent condensation of the evolved gases (typically 200-250 °C).

-

-

TGA-MS Measurement:

-

Place a 5-10 mg sample of this compound into the TGA crucible.

-

Heat the sample under a helium atmosphere from 30 °C to 800 °C at 10 °C/min.

-

Simultaneously record the TGA data and the mass spectra of the evolved gases. The mass spectrometer should be set to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu).

-

-

Data Analysis:

-

Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA curve.

-

Identify the evolved gaseous products by comparing their mass spectra with a standard mass spectral library.

-

Decomposition Pathway and Mechanism

Based on the known chemistry of tetraphenylborates, a plausible decomposition pathway for this compound in an inert atmosphere can be proposed. The primary event is the cleavage of the boron-carbon bonds.

Caption: Workflow for the thermal analysis of this compound.

Safety Considerations

This compound is listed as causing skin and eye irritation and may cause respiratory irritation. [2]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the material. All sample preparation and handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling, application, and long-term storage, particularly in the context of nuclear waste management. While specific TGA and DSC data for this compound are not widely published, a comprehensive understanding of its thermal behavior can be developed through the application of standard thermal analysis techniques and by drawing parallels with analogous, well-studied tetraphenylborate salts. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and scientists to conduct a thorough and accurate assessment of the thermal stability of this compound. The methodologies outlined herein, from TGA-DSC to evolved gas analysis, represent a robust framework for elucidating the decomposition kinetics and mechanisms of this important compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23678324, this compound. Retrieved from [Link].

- Ashby, E. C., Claudy, P., Bousquet, J., & Etienne, J. (1974). High vacuum DTA-TGA instrumentation for air-sensitive compounds.

-

NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements. Retrieved from [Link].

-

American Elements. (n.d.). This compound. Retrieved from [Link].

-

Edanbio. (n.d.). This compound CAS #: 3087-82-9. Retrieved from [Link].

-

Infinita Lab. (2023, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link].

-

Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link].

-

TA Instruments. (n.d.). Thermogravimetry of Air Sensitive Materials. Retrieved from [Link].

- Johnson, C. M. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Protocols in Chemical Biology, 5(4), 237–253.

-

NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link].

-

Mettler-Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. [Link]

-

Mettler-Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link].

- Chan, H. (2014). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. University of California, Berkeley.

-

Torontech. (2023, October 29). Best Practices for TGA Calibration: A Pro Guide. Retrieved from [Link].

-

Mettler-Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link].

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link].

-

University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link].

-

Lab Manager. (2023, November 20). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link].

- Yilmaz, F. (2021, February 10). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MIDDLE EAST TECHNICAL UNIVERSITY.

-

Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link].

- Florin, R. E., Parker, M. S., & Wall, L. A. (1953). Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1.

- Rosu, D., Rosu, L., & Mustata, F. (2022). Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites. Polymers, 14(19), 4022.

- Kabalka, G. W. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1–15). American Chemical Society.

Sources

- 1. Buy this compound | 3087-82-9 [smolecule.com]

- 2. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3087-82-9 [m.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. mt.com [mt.com]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 7. torontech.com [torontech.com]

- 8. infinitalab.com [infinitalab.com]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to Cesium Tetraphenylborate: Properties, Synthesis, and Applications

Executive Summary

Cesium tetraphenylborate (Cs[B(C₆H₅)₄]) is an organoboron salt of significant interest across multiple scientific disciplines, most notably in radiochemistry, analytical chemistry, and materials science. Comprising a cesium cation (Cs⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻), its most defining characteristic is its exceptionally low solubility in aqueous solutions, a property that is exploited for the selective precipitation and sequestration of cesium ions. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis methodologies, key applications, and validated experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white crystalline powder characterized by high thermal stability and distinct solubility profiles.

Chemical Formula and Structure

The chemical formula for this compound is C₂₄H₂₀BCs . The structure consists of a central boron atom tetrahedrally bonded to four phenyl groups, forming a large, sterically hindered anion. This bulky, hydrophobic anion is crucial to the compound's low aqueous solubility. The cesium cation is associated with this anion through ionic bonding.

The crystal structure is tetragonal, with the large tetraphenylborate anions dominating the crystal lattice. This structure is nearly identical to that of potassium and rubidium tetraphenylborates, which allows for the potential co-precipitation of these ions from solution.

Molecular Weight

The molecular weight of a compound is a critical parameter for all stoichiometric calculations, from synthesis to quantitative analysis. The precise molecular weight of this compound is:

-

Average Molecular Weight: 452.1 g/mol

-

Monoisotopic Mass: 452.071258 Da

For most laboratory applications, the average molecular weight of 452.1 g/mol is used.

Key Physicochemical Data

The utility of this compound is defined by its physical and chemical properties, which are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | cesium;tetraphenylboranuide | |

| CAS Number | 3087-82-9 | |

| Appearance | White crystalline powder | |

| Melting Point | >400 °C | |

| Solubility in Water | Insoluble / Very low | |

| Solubility in Organic Solvents | Soluble in solvents like acetone | |

| Linear Formula | (C₆H₅)₄BCs |

The insolubility in water is the cornerstone of its primary application: the selective precipitation of cesium ions.

Synthesis and Production

The synthesis of this compound is most commonly achieved through a precipitation reaction, leveraging its poor aqueous solubility. The causality behind this choice of method is its efficiency and simplicity, particularly when the goal is the removal of cesium ions from an aqueous medium.

Primary Synthesis Pathway: Ion Exchange Precipitation

The most prevalent and industrially significant method for producing this compound is the reaction between a soluble cesium salt and sodium tetraphenylborate (Na[B(C₆H₅)₄]). Sodium tetraphenylborate serves as an effective and readily available source of the tetraphenylborate anion.

The net ionic equation for this reaction is: Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs

This reaction is highly favorable due to the formation of the stable, insoluble precipitate.

Synthesis Workflow Diagram

The logical flow of the precipitation synthesis is straightforward and can be visualized as follows. The critical control point in this workflow is ensuring the complete precipitation of cesium, which is often achieved by adding a stoichiometric excess of the tetraphenylborate reagent.

Caption: Workflow for the gravimetric analysis of Cesium.

Safety, Handling, and Disposal

This compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Some safety data sheets also list it as toxic if swallowed (H301).

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Due to the presence of boron and its relative insolubility, it should not be disposed of down the drain.

Conclusion

This compound, defined by its chemical formula C₂₄H₂₀BCs and molecular weight of approximately 452.1 g/mol , is a compound whose significance is derived almost entirely from its physical properties rather than its chemical reactivity. Its profound insolubility in water makes it a highly selective and efficient precipitating agent for cesium ions. This characteristic is expertly leveraged in critical applications ranging from the remediation of radioactive waste to high-precision gravimetric analysis. The protocols and methodologies described herein are designed to be robust and self-validating, providing the scientific community with a reliable framework for the synthesis and application of this important chemical.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23678324, this compound. Available at: [Link]

-

NIST (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

-

American Elements (n.d.). This compound. Available at: [Link]

-

National Research Council (2000). Tetraphenylborate: In-Tank Precipitation and Small-Tank Precipitation Options. In Alternatives for High-Level Waste Salt Processing at the Savannah River Site. The National Academies Press. Available at: [Link]

-

Chemistry LibreTexts (2021). 7: Gravimetric Analysis (Experiment). Available at: [Link]

synthesis of Cesium tetraphenylborate from sodium tetraphenylborate

An In-Depth Technical Guide to the Synthesis of Cesium Tetraphenylborate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (CsTPB) via a precipitation reaction utilizing Sodium tetraphenylborate (NaTPB) and a soluble cesium salt. The document elucidates the underlying chemical principles, offers a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization. Rooted in the significant disparity in aqueous solubility between the sodium and cesium salts of the tetraphenylborate anion, this synthesis route is highly efficient and widely employed in fields ranging from nuclear waste management to analytical chemistry. This guide is intended for researchers and chemical development professionals, providing the necessary technical depth to ensure a successful, safe, and reproducible synthesis.

Introduction: Significance and Application

This compound (Cs[B(C₆H₅)₄]) is an organoboron salt of significant scientific and industrial importance. Its most notable characteristic is its exceptionally low solubility in aqueous solutions, a property that forms the basis of its primary applications.[1][2] Historically, the precipitation of CsTPB was developed as a robust method for the removal and sequestration of radioactive cesium isotopes, particularly ¹³⁷Cs, from high-level nuclear waste streams.[1][2] The efficiency of this process can yield decontamination factors as high as 10⁵ to 10⁶.[1]

Beyond radiochemistry, CsTPB serves as a valuable reagent in analytical chemistry for the gravimetric or potentiometric determination of cesium, as well as other large monovalent cations like potassium and rubidium.[2][3] The synthesis from Sodium tetraphenylborate (NaTPB) is the most common and practical route, leveraging the high aqueous solubility of NaTPB to act as an effective donor of the tetraphenylborate anion ([B(C₆H₅)₄]⁻) for the selective precipitation of cesium ions.[2][4]

Core Chemical Principles: The Driving Force of Insolubility

The synthesis of this compound from Sodium tetraphenylborate is a classic example of a metathesis or ion exchange reaction driven to completion by the formation of a highly insoluble product. The reaction proceeds in an aqueous medium according to the following equilibrium:

Na⁺(aq) + [B(C₆H₅)₄]⁻(aq) + Cs⁺(aq) + Cl⁻(aq) ⇌ Cs↓ + Na⁺(aq) + Cl⁻(aq) [1][2]

The equilibrium lies overwhelmingly to the right due to the profound difference in solubility between the reactant, NaTPB, and the product, CsTPB. The driving force is the precipitation of the solid CsTPB from the solution. This is quantitatively described by the solubility product constant (Kₛₚ), which for CsTPB at 25 °C is exceptionally low at 7.84 × 10⁻¹⁰.[1]

| Compound | Formula | Molar Mass ( g/mol ) | Aqueous Solubility (at 25°C) | Key Role |

| Sodium Tetraphenylborate | Na[B(C₆H₅)₄] | 342.22 | High (47 g / 100 mL)[4][5] | Reactant |

| Cesium Chloride | CsCl | 168.36 | High (186.5 g / 100 mL at 20°C) | Reactant |

| This compound | Cs[B(C₆H₅)₄] | 452.12 | Extremely Low (Kₛₚ = 7.84 × 10⁻¹⁰)[1] | Product |

| Sodium Chloride | NaCl | 58.44 | High (35.9 g / 100 mL) | Byproduct |

Table 1: Physicochemical Properties of Reaction Components

This vast difference in solubility ensures that upon mixing aqueous solutions of a cesium salt and NaTPB, CsTPB will spontaneously precipitate, allowing for high-yield isolation.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Reagents

-

Reagents:

-

Sodium tetraphenylborate (Na[B(C₆H₅)₄]), >99% purity[5]

-

Cesium Chloride (CsCl), >99% purity

-

Deionized Water

-

Acetone (for washing, optional)

-

-

Equipment:

-

Two 250 mL beakers

-

100 mL graduated cylinders

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (e.g., Büchner funnel, filter flask)

-

0.45 µm filter paper[6]

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Drying oven or vacuum desiccator

-

Step-by-Step Synthesis Procedure

-

Preparation of Reactant Solution A (Cesium Chloride):

-

Weigh 1.68 g (0.01 mol) of Cesium Chloride.

-

Transfer the CsCl to a 250 mL beaker.

-

Add 100 mL of deionized water and stir using a magnetic stirrer until the solid is completely dissolved.

-

-

Preparation of Reactant Solution B (Sodium Tetraphenylborate):

-

In a separate 250 mL beaker, weigh 3.42 g (0.01 mol) of Sodium tetraphenylborate.

-

Add 100 mL of deionized water. Stir until the NaTPB is fully dissolved. A 0.1 M aqueous solution is commonly used as a reagent.[7] A slight molar excess (e.g., 1-5%) of NaTPB can be used to drive the precipitation to completion.[6][8]

-

-

Precipitation Reaction:

-

While vigorously stirring the Cesium Chloride solution (Solution A), slowly add the Sodium tetraphenylborate solution (Solution B) dropwise or in a thin stream.

-

A dense, white precipitate of this compound will form immediately.[9]

-

Continue stirring the resulting slurry for a minimum of 30 minutes at room temperature to ensure the reaction is complete and to allow for particle ripening, which improves filterability.[6]

-

-

Isolation of the Product:

-

Set up the vacuum filtration apparatus with a 0.45 µm filter paper.

-

Turn on the vacuum and wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Carefully pour the precipitate slurry into the Büchner funnel. Use a spatula and a small amount of the filtrate to transfer any remaining solid from the beaker.

-

-

Washing the Precipitate:

-

With the vacuum still applied, wash the solid precipitate cake with three portions of 20 mL deionized water. This step is critical to remove the soluble byproduct (NaCl) and any unreacted starting materials.

-

(Optional) For applications requiring extremely high purity, a final wash with a small portion of a solvent in which CsTPB is sparingly soluble, such as acetone, can be performed.[3]

-

-

Drying the Product:

-

Leave the precipitate under vacuum for 15-20 minutes to pull excess water through the filter cake.

-

Carefully remove the filter paper with the product and place it on a pre-weighed watch glass.

-

Dry the product to a constant weight in a drying oven at 80-100°C or, for optimal results, in a vacuum desiccator at room temperature. The melting point of CsTPB is >400 °C.[10]

-

-

Yield Calculation:

-

Weigh the final, dried product. The theoretical yield for this protocol is approximately 4.52 g. Calculate the percentage yield based on the limiting reagent (in this case, assuming a 1:1 molar ratio, either reactant could be limiting).

-

Visualization of the Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Causality and Process Optimization: A Scientist's Perspective

Understanding the rationale behind each procedural step is paramount for troubleshooting, scaling, and adapting the synthesis.

-

Stoichiometry and Excess Reagent: While a 1:1 molar ratio is theoretically sufficient, employing a slight excess of NaTPB helps to shift the reaction equilibrium further to the right, minimizing the concentration of soluble cesium and maximizing the yield, which is critical in applications like radioactive waste remediation.[8]

-

Temperature Control: The precipitation is typically performed at room temperature. Increasing the temperature will increase the solubility of CsTPB, potentially lowering the yield.[8] However, in complex matrices like high-salt nuclear waste, elevated temperatures can increase the rate of precipitation.[8] For standard laboratory synthesis, room temperature is optimal.

-

Stirring and Digestion Time: Continuous stirring during addition prevents localized high concentrations of the precipitating agent and promotes the formation of more uniform particles. The post-precipitation stirring period, often called "digestion," allows smaller, less stable crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), resulting in a precipitate that is easier to filter and wash.

-

Washing Protocol: The choice of washing liquid is crucial. Deionized water is effective for removing soluble ionic impurities like NaCl. It is essential not to use an excessive volume of wash water, as even highly insoluble compounds have some finite solubility, and losses can occur.

Caption: Ion exchange mechanism for CsTPB precipitation.

Safety and Handling

Adherence to safety protocols is non-negotiable. This synthesis involves chemicals that require careful handling.

-

Sodium Tetraphenylborate (NaTPB):

-

Hazards: Toxic if swallowed.[11] Causes skin, eye, and respiratory system irritation.[7] It is also light-sensitive.[7][12]

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[11][13] Handle in a well-ventilated area or fume hood to avoid dust formation.[13] Avoid contact with strong acids and oxidizing agents.[7][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, protected from light.[11]

-

-

Cesium Chloride (CsCl):

-

Hazards: May be harmful if swallowed. While not highly toxic, it is a chemical that should be handled with care. Some sources suggest it is suspected of damaging fertility or the unborn child.[14][15]

-

Handling: Avoid dust formation. Wear standard laboratory PPE, including gloves and safety glasses.[16][17]

-

Storage: Store in a dry, well-ventilated area. The material can be hygroscopic.[16]

-

-

General Precautions:

-

Always wear safety glasses, a lab coat, and nitrile gloves when handling any chemicals.[11]

-

In case of accidental contact, wash skin thoroughly with soap and water. If eyes are affected, flush with water for at least 15 minutes.[13]

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

-

Conclusion

The synthesis of this compound from Sodium tetraphenylborate is a highly efficient and reliable precipitation method, underpinned by fundamental principles of solubility. By carefully controlling stoichiometry, temperature, and mixing conditions, researchers can achieve high yields of pure product. The protocol and insights provided in this guide serve as a robust foundation for the successful laboratory-scale production of CsTPB for its various applications in scientific research and industry.

References

-

National Research Council. 2000. Alternatives for High-Level Waste Salt Processing at the Savannah River Site. Washington, DC: The National Academies Press. [Link]

-

Wikipedia. (n.d.). Sodium tetraphenylborate. Retrieved from [Link]

-

ChemBK. (n.d.). Sodium tetraphenylborate. Retrieved from [Link]

-

bioWORLD. (n.d.). Sodium Tetraphenylborate (143-66-8). Retrieved from [Link]

-

McCabe, D. J. (1996). Cesium, Potassium, and Sodium Tetraphenylborate Solubility In - Salt Solution. (WSRC-TR-96-0384). OSTI.GOV. [Link]

-

G-Biosciences. (n.d.). Cesium Chloride - Safety Data Sheet. Retrieved from [Link]

-

s d fine-chem limited. (n.d.). SODIUM TETRAPHENYL BORON. Retrieved from [Link]

-

Peterson, R.A. (2000). Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate. (WSRC-TR-2000-00059). OSTI.GOV. [Link]

-

Peterson, R.A. (1999). Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate. (WSRC-TR-99-00416). OSTI.GOV. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet - Caesium chloride. Retrieved from [Link]

-

Safe Work Australia. (2020). Safety Data Sheet - Caesium chloride. Retrieved from [Link]

-

Eichrom Technologies. (n.d.). Separation of Metal Ions using Tetraphenylborate. Retrieved from [Link]

-

Paul, A. D., & Gibson, J. A., Jr. (n.d.). Qualitative Test for Potassium Using Sodium Tetraphenylboron. Journal of Chemical Education. Retrieved from [Link]

Sources

- 1. nationalacademies.org [nationalacademies.org]

- 2. Buy this compound | 3087-82-9 [smolecule.com]

- 3. This compound (3087-82-9) for sale [vulcanchem.com]

- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 5. You are being redirected... [bio-world.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. osti.gov [osti.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. This compound | 3087-82-9 [chemicalbook.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. Page loading... [guidechem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. onlinefolders.abra.eu [onlinefolders.abra.eu]

- 16. westliberty.edu [westliberty.edu]

- 17. fishersci.com [fishersci.com]

physical and chemical properties of Cesium tetraphenylborate

An In-Depth Technical Guide to the Physical and Chemical Properties of Cesium Tetraphenylborate

Abstract

This compound (Cs[B(C₆H₅)₄]), a salt composed of a cesium cation and a large tetraphenylborate anion, is a compound of significant scientific and industrial interest. Its most defining characteristic is its exceptionally low solubility in aqueous solutions, a property that underpins its primary applications. This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development and environmental remediation. We will delve into its structural characteristics, physicochemical parameters, chemical reactivity, and the established protocols for its synthesis and analytical application, grounding all claims in authoritative references.

Molecular and Structural Properties

This compound is an organoboron compound with the chemical formula C₂₄H₂₀BCs.[1] It is a salt formed from the cesium cation (Cs⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻).

| Property | Value | Source |

| IUPAC Name | cesium;tetraphenylboranuide | [1][2][3] |

| CAS Number | 3087-82-9 | [1][2][4][5] |

| Molecular Formula | C₂₄H₂₀BCs | [1][2][5] |

| Molecular Weight | 452.13 g/mol | [1][2][4][5] |

| Appearance | White crystalline solid or powder | [3] |

Crystal Structure

The unique properties of this compound are a direct consequence of its crystal structure. It crystallizes in the tetragonal space group I-42m.[1][2] The structure is not a simple packing of discrete ions but rather consists of one-dimensional polymeric chains where Cs⁺ cations and [B(C₆H₅)₄]⁻ anions alternate along the crystallographic c-axis.[1]

The large, bulky tetraphenylborate anion dominates the crystal lattice, causing the potassium, rubidium, and cesium salts to be nearly isostructural.[1][6] In this arrangement, the cesium cation is not simply surrounded by anions; instead, it occupies a cleft formed by the phenyl rings of two adjacent tetraphenylborate anions.[1] This results in a distorted octahedral coordination geometry, where the Cs⁺ ion interacts with six phenyl rings.[1] This extensive cation-π interaction and efficient packing are the primary reasons for the compound's remarkably low solubility and high stability.

Physicochemical Properties

The physicochemical data for this compound are critical for its application in separation and analysis.

| Property | Value | Details and Causality |

| Melting Point | >400 °C | The high melting point indicates strong ionic and intermolecular forces within the crystal lattice, contributing to its high thermal stability.[3][4] |

| Aqueous Solubility | Extremely Low | This is the most critical property. The large, hydrophobic tetraphenylborate anion and the efficient crystal packing with cesium make it one of the few water-insoluble cesium salts.[1][7] |

| Solubility Product (Ksp) | 7.84 × 10⁻¹⁰ (at 25 °C) | This low Ksp value quantifies its insolubility and is the basis for its use as a precipitating agent for near-quantitative removal of Cs⁺ from solutions.[7] |

| Solubility in Organic Solvents | Sparingly Soluble | While more soluble in organic solvents than in water, it is still only sparingly soluble. For example, its solubility in tetrahydrofuran (THF) at 25°C is approximately 0.24 g/L, significantly lower than that of sodium tetraphenylborate (18.9 g/L).[1] |

The solubility of this compound is influenced by temperature, with solubility increasing approximately tenfold as the temperature rises from 25 °C to 65 °C.[8] Furthermore, in high ionic strength solutions, particularly those with high sodium concentrations, the precipitation kinetics can be slow, sometimes taking hours to reach completion.[8]

Chemical Reactivity and Stability

Precipitation Reactions

The quintessential chemical property of this compound is its formation via a precipitation reaction. The addition of a soluble tetraphenylborate salt, most commonly sodium tetraphenylborate (NaTPB), to an aqueous solution containing cesium ions results in the immediate formation of a dense white precipitate of CsTPB.[7][9]

Reaction: Cs⁺(aq) + [B(C₆H₅)₄]⁻(aq) → Cs--INVALID-LINK--

This reaction is the cornerstone of its use in the decontamination of radioactive waste streams containing the ¹³⁷Cs isotope and in the gravimetric analysis of cesium.[1][7]

Co-precipitation

In solutions containing multiple alkali metal ions, co-precipitation can occur. Due to the similar crystal structures, CsTPB can form impure isomorphic crystalline mixtures with potassium tetraphenylborate (KTPB) and sodium tetraphenylborate (NaTPB).[1] This is a critical consideration in nuclear waste processing, where high concentrations of sodium and potassium are often present, as it can affect the efficiency and purity of the cesium precipitation.

Thermal and Chemical Decomposition

While thermally stable above 400 °C, the tetraphenylborate anion is susceptible to chemical decomposition under specific conditions.

-

Acid Hydrolysis: In the presence of strong acids, the anion undergoes protonolysis, decomposing to form triphenylborane and benzene.[9] This reaction is a significant safety and process concern in applications where pH is not controlled. Reaction: H⁺ + [B(C₆H₅)₄]⁻ → B(C₆H₅)₃ + C₆H₆

-

Catalytic Decomposition: The decomposition of tetraphenylborate can be catalyzed by certain metals, such as copper and noble metals like palladium, which may be present in nuclear waste.[7][10] This catalytic pathway also generates benzene, a flammable and toxic byproduct, which complicates its use in large-scale industrial processes and necessitates careful process control.[7][8] Under controlled conditions of low pH and elevated temperature, hydrolysis can be intentionally used to decompose the precipitate, separating the organic component (benzene) from the inorganic borate salts.

Experimental Protocols

Synthesis of this compound via Aqueous Precipitation

This protocol describes the laboratory-scale synthesis based on the compound's low aqueous solubility.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reagent Preparation: Prepare separate aqueous solutions of cesium chloride (e.g., 0.1 M) and sodium tetraphenylborate (e.g., 0.1 M).

-

Precipitation: While stirring the cesium chloride solution vigorously, slowly add a stoichiometric equivalent of the sodium tetraphenylborate solution. A dense white precipitate of this compound will form immediately.

-

Digestion: Gently heat the mixture to about 60-80°C and allow it to cool slowly. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

-

Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected precipitate several times with small portions of cold deionized water to remove soluble impurities like sodium chloride. Follow with a wash of ethanol or acetone to remove water and facilitate drying.

-

Drying: Dry the purified product in an oven at 110-120°C to a constant weight.

Gravimetric Determination of Cesium

This workflow outlines the use of sodium tetraphenylborate as a precipitating agent for the quantitative analysis of cesium ions.

References

- 1. Buy this compound | 3087-82-9 [smolecule.com]

- 2. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cesium TetraphenylborateCAS #: 3087-82-9 [eforu-chemical.com]

- 4. This compound | 3087-82-9 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. nationalacademies.org [nationalacademies.org]

- 8. osti.gov [osti.gov]

- 9. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 10. info.ornl.gov [info.ornl.gov]

An In-depth Technical Guide to Cesium Tetraphenylborate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Cesium tetraphenylborate, a compound of significant interest in various scientific fields, from radioactive waste management to synthetic chemistry. This document moves beyond a simple data sheet to offer in-depth insights into its properties, safety protocols, and applications, grounded in established scientific principles.

Core Identification and Physicochemical Properties

This compound, identified by the CAS Number 3087-82-9 , is an organoboron salt with the chemical formula C₂₄H₂₀BCs.[1][2][3] It is composed of a cesium cation (Cs⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The anion features a central boron atom bonded to four phenyl groups in a tetrahedral arrangement. This structure imparts a high degree of stability and a notable solubility in organic solvents, a characteristic that underpins many of its applications.[1][2]

| Property | Value | Source(s) |

| CAS Number | 3087-82-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₂₀BCs | [1][2][4][5] |

| Molecular Weight | 452.1 g/mol | [1][2][6] |

| Appearance | White crystalline powder | [2] |

| Melting Point | >400 °C | [2][4][5] |

| Solubility in Water | Insoluble | [2] |

| IUPAC Name | cesium;tetraphenylboranuide | [1][2] |

Table 1: Key Physicochemical Properties of this compound.

Safety Data Sheet (SDS): A Comprehensive Overview

A thorough understanding of the safety profile of this compound is paramount for its handling and use in a research environment.

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H315: Causes skin irritation (Skin Irritation, Category 2).[6]

-

H319: Causes serious eye irritation (Eye Irritation, Category 2).[6]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[6]

The signal word for this compound is Warning .[6]

Caption: GHS pictogram for this compound.

Precautionary Measures and First Aid

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P319: Get medical help if you feel unwell.

-

P332 + P317: If skin irritation occurs: Get medical help.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.

Handling and Storage

Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn. Avoid generating dust during handling.

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. It should be stored locked up or in an area accessible only to authorized personnel.

Synthesis Methodologies

The synthesis of this compound can be achieved through a few key methods, with the choice of method often depending on the desired purity and scale.

Ion Exchange Precipitation

This is a common and straightforward method, particularly for applications where high purity is critical. The underlying principle is the significant difference in the solubility of alkali metal tetraphenylborates.

Caption: Ion exchange synthesis workflow.

Experimental Causality: The success of this method hinges on the very low solubility of this compound in aqueous solutions compared to the sodium salt.[1] By introducing a soluble cesium salt to a solution of sodium tetraphenylborate, the equilibrium is driven towards the formation of the insoluble cesium salt, which precipitates out of the solution.

Direct Reaction

Another approach involves the direct reaction of a cesium base with tetraphenylboric acid.

Reaction: CsOH + H[B(C₆H₅)₄] → Cs[B(C₆H₅)₄] + H₂O

Experimental Causality: This is a classic acid-base neutralization reaction. The choice of solvent (often an alcohol like ethanol) is crucial to facilitate the reaction and subsequent precipitation or crystallization of the product.[1]

Key Applications and Experimental Protocols

The unique properties of this compound make it a valuable tool in several scientific domains.

Radiochemical Separation: Precipitation of Cesium-137

A primary application of tetraphenylborate salts is in the remediation of radioactive waste, specifically for the removal of the fission product Cesium-137 from aqueous solutions.[1] The extremely low solubility of this compound allows for its effective precipitation.

Protocol: Selective Precipitation of Cesium Ions

This protocol is adapted for the precipitation of cesium ions using a soluble tetraphenylborate salt, such as sodium or potassium tetraphenylborate.

-

Sample Preparation: Characterize the initial concentration of cesium ions in the aqueous sample. For radioactive samples, this would be done using gamma spectroscopy.

-

Reagent Preparation: Prepare a solution of a soluble tetraphenylborate salt (e.g., 0.1 M Sodium Tetraphenylborate in deionized water).

-

Precipitation:

-

Place a known volume of the cesium-containing solution into a beaker equipped with a magnetic stir bar.

-

While stirring, slowly add a stoichiometric excess of the tetraphenylborate solution. A molar ratio of tetraphenylborate to Cs⁺ greater than 1 is recommended to ensure complete precipitation.

-

Continue stirring for at least 30 minutes to allow the white precipitate of this compound to fully form.

-

-

Separation:

-

Separate the precipitate from the supernatant via vacuum filtration using a fine porosity filter paper (e.g., 0.45 µm).

-

Wash the collected precipitate with a small volume of cold deionized water to remove any soluble impurities.

-

-

Analysis: Analyze the filtrate to determine the remaining cesium concentration, thereby calculating the efficiency of the precipitation.

Self-Validating System: The protocol's effectiveness is validated by measuring the cesium concentration in the supernatant. A successful procedure will result in a significant reduction of cesium in the liquid phase. The completeness of the precipitation can be qualitatively assessed by adding another drop of the tetraphenylborate solution to the clear supernatant; the absence of further precipitation indicates the reaction is complete.

Analytical Chemistry

Due to its selective precipitation of large monovalent cations, this compound serves as a valuable reagent in gravimetric analysis for the quantitative determination of cesium, potassium, rubidium, and ammonium ions.[2]

Role in Synthetic Chemistry

This compound is utilized in inorganic and organometallic synthesis. A notable application is in the synthesis of complexes with macrocyclic crown ethers.[4][5] The tetraphenylborate anion is large and non-coordinating, which makes it a suitable counter-ion for stabilizing cationic metal-crown ether complexes.

Conceptual Workflow: Synthesis of a Cesium-Crown Ether Complex

Caption: Conceptual workflow for crown ether complex synthesis.

Experimental Rationale: The large, lipophilic crown ether encapsulates the cesium cation through ion-dipole interactions with its oxygen atoms. The bulky, weakly coordinating tetraphenylborate anion does not interfere with this complexation and serves to balance the charge, facilitating the isolation and crystallization of the complex from organic solvents.

Relevance in Drug Development

While direct applications of this compound in pharmaceuticals are not common, its utility in synthetic and analytical chemistry has indirect relevance to the drug development pipeline. The broader family of tetraphenylborate salts is used in the synthesis and purification of active pharmaceutical ingredients (APIs), particularly those containing basic nitrogen atoms. They can be used to precipitate and isolate specific organic cations, a technique valuable for purification and characterization.

Furthermore, boron-containing compounds represent an emerging and important class of pharmacophores. The understanding of the chemistry of organoboron compounds like this compound contributes to the foundational knowledge required for the rational design of novel boron-based therapeutics.

References

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 3, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Crown Ether Supported Alkali Metal Phosphides: Synthesis, Structures and Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H20BCs | CID 23678324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nationalacademies.org [nationalacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

An In-depth Technical Guide to Cation-Pi Interactions in Cesium Tetraphenylborate

Abstract: This technical guide provides a comprehensive examination of cation-pi (cation-π) interactions, with a specific focus on cesium tetraphenylborate as a model system. The narrative delves into the fundamental principles governing these noncovalent interactions, their significance in chemical and biological contexts, and the advanced experimental and computational methodologies employed for their characterization. By synthesizing theoretical underpinnings with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of the causality behind experimental choices and the self-validating nature of the described protocols.

The Cation-Pi Interaction: A Fundamental Overview

The cation-π interaction is a potent, noncovalent force that arises from the electrostatic attraction between a cation and the electron-rich face of a π-system, such as an aromatic ring.[1][2] To a first approximation, this interaction can be conceptualized as the attraction between a positive charge and the quadrupole moment of the aromatic system.[1] While weaker than covalent bonds, cation-π interactions are significant, with strengths that can be comparable to or even greater than hydrogen bonds and salt bridges in aqueous environments.[3][4] This surprising strength was notably demonstrated in the gas phase, where the binding of K+ to benzene was found to be comparable to its binding to a water molecule.[3]

The nature and magnitude of cation-π interactions are influenced by several factors, including the type of cation and π-system involved, the surrounding solvent, and the overall molecular environment.[5] The interaction energy is largely governed by electrostatics and induction, allowing for effective attraction even at longer intermolecular distances than typical orbital interactions.[6] In biological systems, the amino acids phenylalanine, tyrosine, and tryptophan serve as common π-donors, playing crucial roles in the binding of cationic ligands and substrates in a variety of proteins.[1]

This compound: An Exemplary System for Studying Cation-Pi Interactions

This compound, Cs[B(C₆H₅)₄], serves as an excellent model compound for the detailed investigation of cation-π interactions. Its structure and electronic properties provide a well-defined framework for probing the nuances of this fundamental noncovalent force.

Structural and Electronic Properties of the Tetraphenylborate Anion

The tetraphenylborate anion, [B(C₆H₅)₄]⁻, possesses a tetrahedral arrangement of four phenyl groups around a central boron atom. This geometry positions the electron-rich π-faces of the phenyl rings in a manner that is highly conducive to interacting with cations. The delocalized π-electrons of the benzene rings create a region of negative electrostatic potential above and below the plane of each ring, which is the primary site of attraction for a cation.

The Cesium Cation: A Key Player

The cesium cation (Cs⁺) is a large, soft, and highly polarizable alkali metal ion. These characteristics make it an ideal candidate for engaging in strong cation-π interactions. Its large ionic radius allows for effective overlap with the diffuse π-electron clouds of the phenyl rings. In the solid state, this compound and its alkali metal congeners (Na, K, Rb) are isostructural, featuring the metal ion surrounded by four phenyl groups, leading to pronounced cation-π interactions.[7][8][9]

Experimental Methodologies for Characterizing Cation-Pi Interactions

A multi-faceted experimental approach is essential for a thorough understanding of the cation-π interactions within this compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry provide complementary insights into the static and dynamic aspects of this interaction.

X-ray Crystallography

Causality of Experimental Choice: X-ray crystallography provides direct, high-resolution structural information about the solid-state arrangement of atoms and molecules. This technique is indispensable for determining the precise geometry of the cation-π interaction, including bond distances and angles between the cesium cation and the phenyl rings of the tetraphenylborate anion.

Self-Validating System: The crystallographic data for this compound reveals a well-defined structure where the cesium ion is coordinated by multiple phenyl rings.[8] This arrangement is consistent across a series of alkali metal tetraphenylborates, providing a self-validating model of the cation-π interaction in this class of compounds.[10] The crystal structure of this compound has been determined to have a tetragonal space group I-42m.[11]

}

Caption: Cation-π interactions in this compound.Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of this compound, for example, by slow evaporation from a suitable solvent like acetonitrile.[12]

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam. Data is typically collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and improve data quality.[12]

-

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy